molecular formula C10H12O2 B3245437 4-Hydroxy-3-isopropylbenzaldehyde CAS No. 168899-39-6

4-Hydroxy-3-isopropylbenzaldehyde

Cat. No.: B3245437
CAS No.: 168899-39-6
M. Wt: 164.2 g/mol
InChI Key: LOPMBMHNTAAHAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-isopropylbenzaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of 4-hydroxy-3-isopropylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions . Another method includes the Friedel-Crafts acylation of 4-hydroxyacetophenone followed by reduction and subsequent oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed:

    Oxidation: 4-Hydroxy-3-isopropylbenzoic acid

    Reduction: 4-Hydroxy-3-isopropylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-isopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is crucial in reducing melanin production, making it a potential candidate for cosmetic applications.

Comparison with Similar Compounds

    Cuminaldehyde (4-Isopropylbenzaldehyde): Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.

    3-Hydroxy-4-isopropylbenzaldehyde: Positional isomer with different chemical properties and reactivity.

Uniqueness: 4-Hydroxy-3-isopropylbenzaldehyde is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

4-hydroxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPMBMHNTAAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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